5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one
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Overview
Description
5-(2,6,6-Trimethylbicyclo[320]heptan-1-yl)oxolan-2-one is a chemical compound with a unique bicyclic structure It is characterized by the presence of a bicyclo[320]heptane ring system substituted with three methyl groups and an oxolan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6,6-trimethylbicyclo[3.2.0]heptan-1-ol.
Oxidation: The alcohol group is oxidized to form the corresponding ketone, 2,6,6-trimethylbicyclo[3.2.0]heptan-1-one.
Cyclization: The ketone undergoes a cyclization reaction with an appropriate reagent, such as ethylene oxide, to form the oxolan-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a diol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-2-one ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Scientific Research Applications
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceuticals: It may be explored for its potential biological activity and used in drug development.
Mechanism of Action
The mechanism of action of 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one involves its interaction with molecular targets through its functional groups. The oxolan-2-one ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and specific spatial orientation, which can affect how the compound interacts with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
2,6,6-Trimethylbicyclo[3.1.1]heptane: Another similar compound with a bicyclic structure but lacking the oxolan-2-one ring.
Uniqueness
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one is unique due to the presence of both the bicyclo[3.2.0]heptane ring system and the oxolan-2-one moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64661-56-9 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-(2,6,6-trimethyl-1-bicyclo[3.2.0]heptanyl)oxolan-2-one |
InChI |
InChI=1S/C14H22O2/c1-9-4-5-10-13(2,3)8-14(9,10)11-6-7-12(15)16-11/h9-11H,4-8H2,1-3H3 |
InChI Key |
FRISKHUTERQGBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1(CC2(C)C)C3CCC(=O)O3 |
Origin of Product |
United States |
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